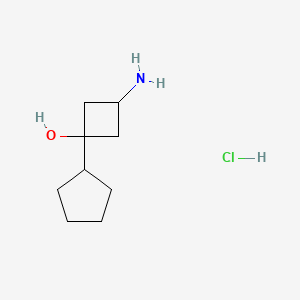

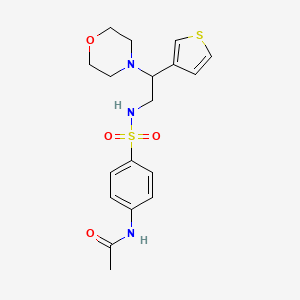

![molecular formula C13H17NO2S2 B2892554 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-22-1](/img/structure/B2892554.png)

5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of the bicyclo[2.2.1]heptane structure, which is a common core in many biologically active compounds . It contains a sulfonyl group attached to a 2,4-dimethylphenyl group, and a thia-aza bridge in the bicyclic structure.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized through an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the bicyclic nature and the various functional groups attached. The bicyclo[2.2.1]heptane core is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the bicyclic structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, similar compounds have been studied for their high-energy density, density, heat of sublimation, and impact sensitivity .科学的研究の応用

Photocycloaddition Reactions

Research has demonstrated the utility of thia-derivatives, including structures analogous to 5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, in photocycloaddition reactions. Flavin-mediated visible-light photocycloaddition techniques have been applied to cyclize dienes with sulfur atoms in the form of a sulfone group, leading to the synthesis of various bicyclic quaternary ammonium salts known for biological activities. This methodology employs visible light for cycloadditions, offering a practical application in synthesizing compounds with potential biological activity (Jirásek et al., 2017).

Synthesis of Bicyclic Compounds

Another area of application involves the synthesis of novel bicyclic compounds. The synthesis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides from tritosylhydroxy-L-prolinol and thioacetate anion highlights the innovative approaches to creating new bicyclic systems with potential for further functionalization. These studies have opened avenues for exploring bicyclic compounds in various chemical transformations and their potential applications in drug development and material science (Portoghese & Telang, 1971).

Antiproliferative Agents Development

Investigations into sulfonamides based on the 2-azabicycloalkane skeleton, including structures related to this compound, have been conducted in search of selective antitumor agents. A series of sulfonamides built on bicyclic scaffolds of 2-azabicyclo(2.2.1)heptane were prepared and evaluated for their antiproliferative activity. Some of these compounds demonstrated growth inhibition of selected cell lines with IC50 values comparable to cisplatin, showcasing their potential as less toxic alternatives for nonmalignant cells (Iwan et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2,4-dimethylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S2/c1-9-3-4-13(10(2)5-9)18(15,16)14-7-12-6-11(14)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMBDOLJTZBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

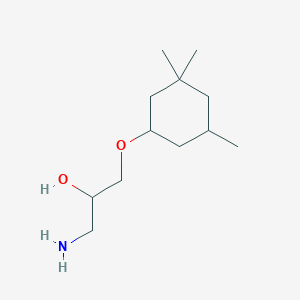

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)

![1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone](/img/structure/B2892478.png)

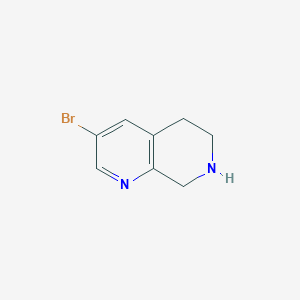

![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)

![2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2892486.png)

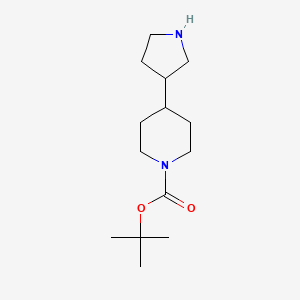

![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)